1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis-
Overview
Description
1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- is a polymer with significant industrial and scientific applications. It is known for its unique chemical structure, which includes two isobenzofurandione units connected by a methylethylidene bridge. This compound is often used in the production of high-performance polymers due to its excellent thermal stability and mechanical properties .
Preparation Methods
The synthesis of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- typically involves a polymerization reaction. One common method is the reaction of 1,3-isobenzofurandione with 1,4-benzenediamine and 1,3-benzenediamine under suitable conditions . The reaction can be carried out using solution polymerization or suspension polymerization techniques . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity of the polymer.
Chemical Reactions Analysis
1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the polymer, altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of high-performance polymers and materials with exceptional thermal and mechanical properties.
Biology: Research into its biocompatibility and potential use in biomedical applications is ongoing.
Medicine: Its derivatives are being explored for use in drug delivery systems and other medical applications.
Industry: It is used in the production of advanced materials for aerospace, automotive, and electronics industries due to its durability and stability
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- involves its interaction with various molecular targets and pathways. Its unique structure allows it to form stable polymers with high thermal and mechanical stability. The methylethylidene bridge provides flexibility, while the isobenzofurandione units contribute to the rigidity and stability of the polymer .
Comparison with Similar Compounds
1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- can be compared with other similar compounds such as:
Polyetherimide: Known for its high thermal stability and mechanical strength.
Polyimides: These compounds also exhibit excellent thermal and mechanical properties but may differ in their specific applications and synthesis methods.
Polybenzimidazole: Another high-performance polymer with unique properties suitable for various industrial applications
The uniqueness of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- lies in its combination of thermal stability, mechanical strength, and flexibility, making it suitable for a wide range of applications.
Properties
IUPAC Name |
5-[2-(1,3-dioxo-2-benzofuran-5-yl)propan-2-yl]-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c1-19(2,9-3-5-11-13(7-9)17(22)24-15(11)20)10-4-6-12-14(8-10)18(23)25-16(12)21/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTVSEFNOLOASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073276 | |
Record name | 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-17-5 | |
Record name | 2,2-Bis(3,4-dicarboxyphenyl)propane dianhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalic anhydride, 4,4'-isopropylidenedi- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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